![molecular formula C11H12N2OS B1463266 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine CAS No. 915921-97-0](/img/structure/B1463266.png)
4-(1-Phenoxyethyl)-1,3-thiazol-2-amine
Overview
Description
Scientific Research Applications
Medicinal Chemistry
This compound is a derivative of phenoxy acetamide . Medicinal chemistry uses these derivatives to design and develop new pharmaceutical compounds . The phenoxy group in the compound can be manipulated to synthesize new pharmaceuticals or improve the processes by which existing pharmaceuticals are made .
Antioxidant Effects
Phenoxy derivatives, such as (4-benzoyl-phenoxy)-acetic acid analogs, have been synthesized and evaluated for their in-vitro antioxidant effects . This suggests that “4-(1-Phenoxyethyl)-1,3-thiazol-2-amine” could potentially be used in antioxidant research.
Antimicrobial Activity
Triazole analogues, which are similar in structure to thiazole, have been synthesized and tested for their antimicrobial activity . A specific compound, 4-phenyl-cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido] thio-4H-1,2,4-triazole, showed excellent antifungal activity . This suggests that “4-(1-Phenoxyethyl)-1,3-thiazol-2-amine” could potentially have antimicrobial properties.
Pharmacological Research
Triazole compounds, which are structurally similar to thiazole, have been found to have various pharmacological activities such as antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antitubercular, anthelmintic, antioxidant, antimalarial, antiviral, etc . This suggests that “4-(1-Phenoxyethyl)-1,3-thiazol-2-amine” could potentially be used in a wide range of pharmacological research.
Heterocyclic Chemistry
“4-(1-Phenoxyethyl)-1,3-thiazol-2-amine” is a heterocyclic compound. Heterocyclic chemistry plays a crucial role in the research and synthesis of new bioactive molecules . This compound could potentially be used in the development of new bioactive molecules.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which include 4-(1-phenoxyethyl)-1,3-thiazol-2-amine, have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, depending on their specific biological activity . For instance, some thiazole derivatives can inhibit the synthesis of certain proteins or enzymes, thereby exerting their therapeutic effects .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways, depending on their specific biological activity . For example, some thiazole derivatives can inhibit the synthesis of certain proteins or enzymes, thereby disrupting the associated biochemical pathways .
Result of Action
Thiazole derivatives are known to exert various biological effects, depending on their specific activity . For instance, some thiazole derivatives can inhibit the synthesis of certain proteins or enzymes, leading to various molecular and cellular effects .
properties
IUPAC Name |
4-(1-phenoxyethyl)-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-8(10-7-15-11(12)13-10)14-9-5-3-2-4-6-9/h2-8H,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYUQHJSBCNHPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC(=N1)N)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672403 | |
Record name | 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
915921-97-0 | |
Record name | 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.